Trifolin
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Overview
Description
It is a naturally occurring compound found in various plants such as Camptotheca acuminata, Euphorbia condylocarpa, and Consolida oliveriana . Trifolin is known for its antioxidant, anti-inflammatory, and antifungal properties, making it a compound of interest in various scientific fields.
Scientific Research Applications
Trifolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: this compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Mechanism of Action
[ \text{UDP-galactose} + \text{kaempferol} \rightarrow \text{UDP} + \text{kaempferol 3-O-beta-D-galactoside (trifolin)} ]
Biochemical Pathways:
This compound affects several biochemical pathways in the body. Notably, it participates in antioxidant defense mechanisms. As a flavonoid, it scavenges free radicals, reducing oxidative stress-induced damage in cells . Its presence in various plant species suggests its role in plant defense against environmental stressors.
Action Environment:
Environmental factors play a crucial role:
Biochemical Analysis
Biochemical Properties
Trifolin interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce this compound . This interaction plays a crucial role in the biosynthesis of flavonoids .
Cellular Effects
This compound has been shown to induce apoptosis in human leukemia cells . The apoptotic effect of this compound was associated with the release of cytochrome c from mitochondria and the activation of the mitogen-activated protein kinases (MAPKs) pathway . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been shown to induce apoptosis in human leukemia cells through an intrinsic-dependent apoptotic event involving mitochondria and MAPK . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the flavonoid biosynthesis pathway . It interacts with the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce this compound . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifolin can be synthesized through enzymatic reactions. One common method involves the use of kaempferol and UDP-galactose as substrates, catalyzed by the enzyme kaempferol 3-O-galactosyltransferase . The reaction conditions typically include a buffered aqueous solution at a pH suitable for enzyme activity, often around pH 7.5.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. Techniques such as deep eutectic solvent-based microwave-assisted extraction (DES-MAE) and ionic liquid-based ultrasonic-assisted extraction have been developed to efficiently extract this compound from plant materials . These methods optimize parameters such as temperature, extraction time, and solvent composition to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Trifolin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace the galactoside moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols.
Comparison with Similar Compounds
Trifolin is part of the flavonol glycoside family, which includes compounds like quercetin 3-O-galactoside (hyperoside), kaempferol 3-O-glucoside (astragalin), and myricetin 3-O-galactoside. Compared to these compounds, this compound is unique due to its specific galactoside moiety, which influences its solubility and biological activity .
List of Similar Compounds
- Quercetin 3-O-galactoside (Hyperoside)
- Kaempferol 3-O-glucoside (Astragalin)
- Myricetin 3-O-galactoside
This compound’s distinct structure and properties make it a valuable compound for various applications in research and industry.
Properties
{ "Design of the Synthesis Pathway": "Trifolin can be synthesized using a multi-step process that involves the conversion of several starting materials into the final product. The synthesis pathway involves the use of chemical reactions such as esterification, hydrolysis, and condensation reactions. The synthesis pathway is designed to be efficient and cost-effective, with high yield and purity of the final product.", "Starting Materials": [ "Phloroglucinol", "Gallic acid", "Methyl iodide", "Sodium hydroxide", "Sulfuric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Esterification reaction of phloroglucinol and gallic acid in the presence of sulfuric acid catalyst and methanol to yield 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester", "Step 2: Hydrolysis of the methyl ester using sodium hydroxide and water to yield 3,5-dimethoxy-4-hydroxybenzoic acid", "Step 3: Condensation of 3,5-dimethoxy-4-hydroxybenzoic acid with phloroglucinol in the presence of sulfuric acid catalyst and ethanol to yield trifolin" ] } | |
CAS No. |
23627-87-4 |
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1 |
InChI Key |
JPUKWEQWGBDDQB-HBDJNLTOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Appearance |
Yellow powder |
melting_point |
235 °C |
physical_description |
Solid |
Synonyms |
kaempferol-3-O-galactoside trifolin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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